

# physical and chemical properties of 4,6-Dihydroxy-5-methoxypyrimidine

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## Compound of Interest

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## An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4,6-Dihydroxy-5-methoxypyrimidine** is a substituted pyrimidine that holds interest as a potential building block in medicinal chemistry and materials science. Its structural relationship to biologically significant pyrimidines, such as uracil and thymine, suggests its potential as an intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **4,6-Dihydroxy-5-methoxypyrimidine**, including its structural characteristics, and physicochemical data. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this document outlines general synthetic strategies and discusses its chemical reactivity, with a particular focus on its tautomeric nature and its use as a precursor in the synthesis of other functionalized pyrimidines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

## Chemical and Physical Properties

**4,6-Dihydroxy-5-methoxypyrimidine** is a white to pale yellow crystalline solid.[1][2] Its core structure is a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.

## Physicochemical Data

The following table summarizes the key physicochemical properties of **4,6-Dihydroxy-5-methoxypyrimidine**.

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>                              | [3][4]       |
| Molecular Weight  | 142.11 g/mol   | [3][4]       |
| Appearance        | White crystalline solid  | [1]          |
| Melting Point     | 275 °C   | [3]          |
| 341-345 °C        | [1][5]   |              |
| Boiling Point     | 336.4 °C at 760 mmHg   | [1]          |
| Solubility        | Soluble in alkali, acid ethyl, and alcohol. Soluble in water and polar organic solvents. | [1][6]       |
| pKa (Predicted)   | 4.90 ± 0.10  | [7]          |
| Storage           | Store at 2-8 °C or 10-25 °C in a well-closed container.                                  | [3][7]       |

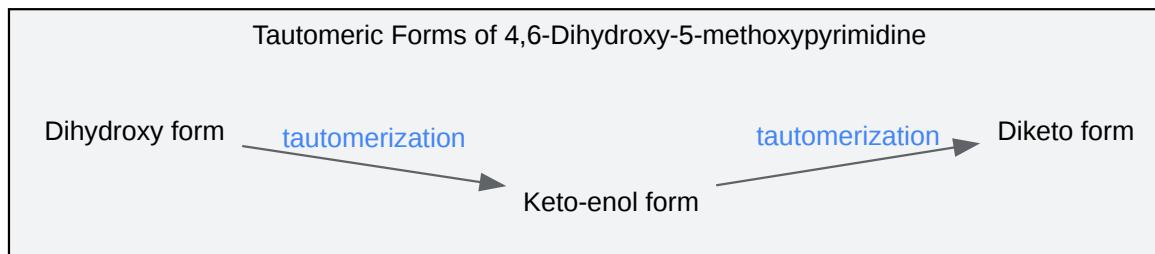
## Structural Information

| Identifier | Value   | Reference(s) |
|------------|---|--------------|
| CAS Number | 5193-84-0   | [3]          |
| MDL Number | MFCD07368271  | [3]          |
| SMILES     | COC1=C(N=CNC1=O)O   | [3]          |
| InChI      | InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3, (H2,6,7,8,9) | [4]          |

## Chemical Properties and Reactivity

### Tautomerism

A significant chemical feature of **4,6-Dihydroxy-5-methoxypyrimidine** is its existence in various tautomeric forms. The dihydroxy form can tautomerize to keto-enol and diketo forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. The presence of these tautomeric forms is crucial for its reactivity.



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Caption: Tautomeric forms of **4,6-Dihydroxy-5-methoxypyrimidine**.

## Reactivity

The hydroxyl groups of **4,6-Dihydroxy-5-methoxypyrimidine** can undergo reactions typical of enols or phenols. It is known to be a key intermediate in the synthesis of other pyrimidine

derivatives, most notably through the conversion of its hydroxyl groups to leaving groups, such as chlorides.

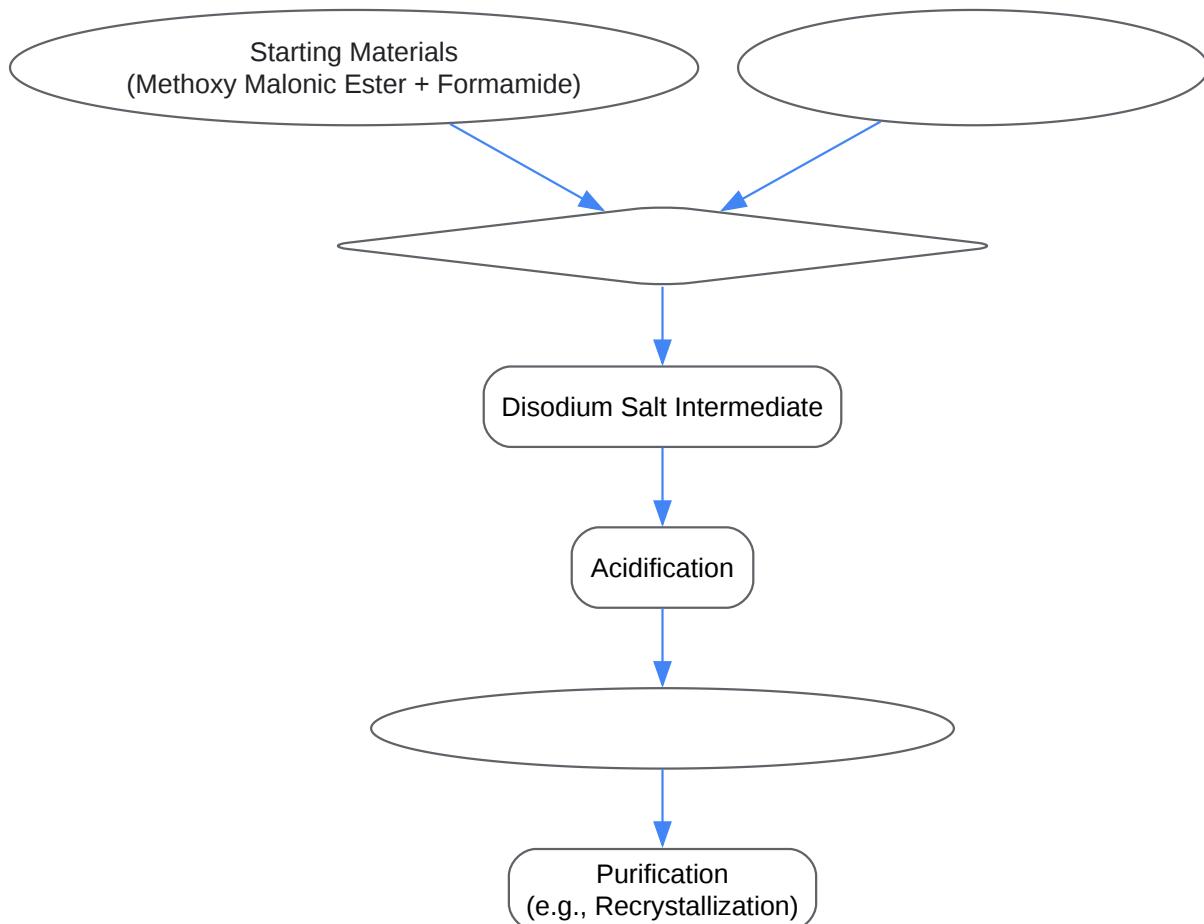
This reactivity makes it a valuable precursor for creating a variety of substituted pyrimidines with potential applications in pharmaceuticals and agrochemicals.[\[1\]](#)

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of **4,6-Dihydroxy-5-methoxypyrimidine** are not readily available in peer-reviewed literature. However, general synthetic strategies can be inferred from patents and studies on related compounds.

## General Synthesis Strategy: Cyclocondensation

The most common approach for the synthesis of the 4,6-dihydroxypyrimidine core is the cyclocondensation of a malonic acid derivative with a formamide equivalent in the presence of a base. For **4,6-Dihydroxy-5-methoxypyrimidine**, this would involve a methoxy-substituted malonate.



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Caption: General workflow for the synthesis of **4,6-Dihydroxy-5-methoxypyrimidine**.

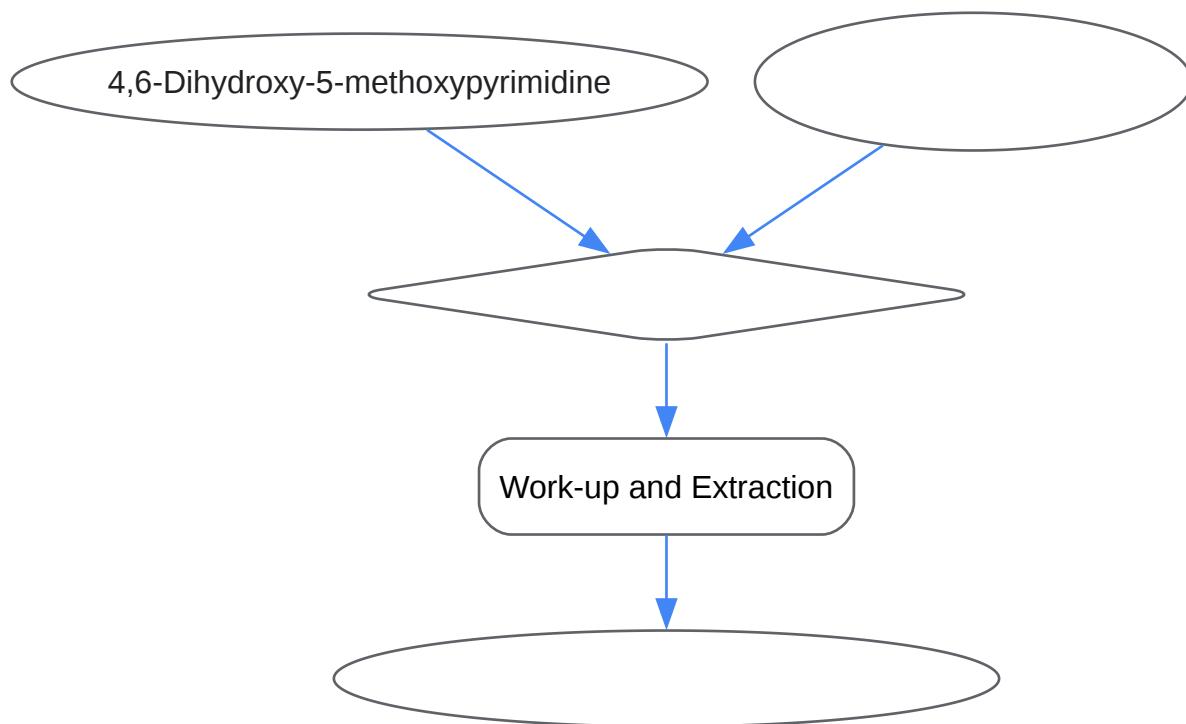
A plausible, though not explicitly detailed, synthesis involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the final product.<sup>[2]</sup>

## Use in Further Synthesis: Preparation of 4,6-Dichloro-5-methoxypyrimidine

**4,6-Dihydroxy-5-methoxypyrimidine** is a common starting material for the synthesis of 4,6-dichloro-5-methoxypyrimidine, a versatile intermediate for nucleophilic substitution reactions.

## General Protocol Outline:

- Reaction Setup: **4,6-Dihydroxy-5-methoxypyrimidine** is suspended in an inert solvent.
- Chlorination: A chlorinating agent, such as phosphorus oxychloride ( $\text{POCl}_3$ ) or phosphorus trichloride ( $\text{PCl}_3$ ), is added.[8][9]
- Reaction Conditions: The mixture is typically heated to reflux for several hours.
- Work-up: The reaction mixture is carefully quenched, and the product is extracted with an organic solvent.
- Purification: The crude product is purified, for example, by distillation or recrystallization.

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Caption: Workflow for the synthesis of 4,6-dichloro-5-methoxypyrimidine.

## Spectral Data

While certificates of analysis for commercially available **4,6-Dihydroxy-5-methoxypyrimidine** indicate that  $^1\text{H-NMR}$  and Mass Spectrometry are used for characterization, publicly accessible

spectral data (e.g., spectra images, peak lists) for this specific compound are scarce.[\[10\]](#) Researchers are advised to acquire their own analytical data upon synthesis or purchase.

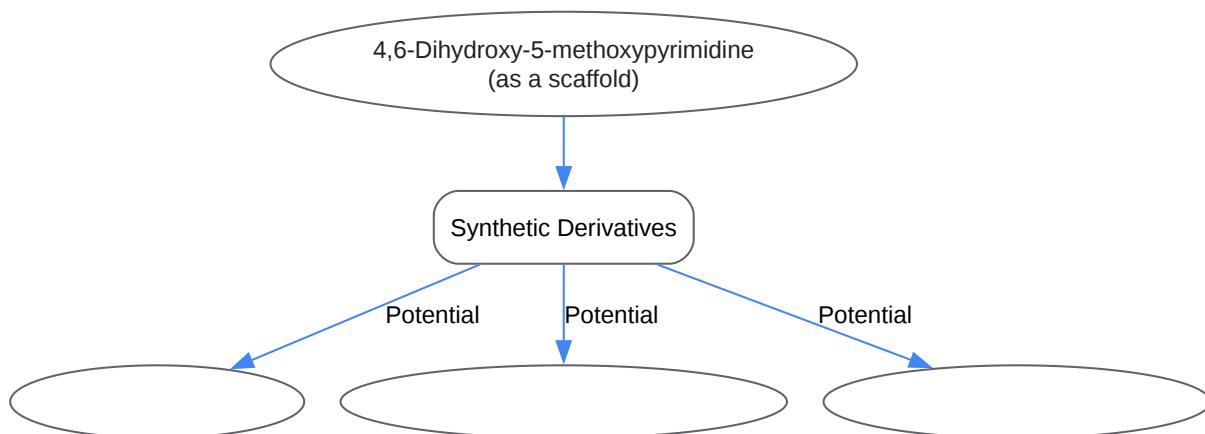
## Biological Activity and Signaling Pathways

There is a notable lack of specific biological activity data for **4,6-Dihydroxy-5-methoxypyrimidine** in the scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore present in a multitude of drugs, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.

The broader class of pyrimidine derivatives has been shown to exhibit a wide range of biological activities, including:

- **Anticancer Activity:** Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. Substituted pyrimidines have also been investigated as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.
- **Antimicrobial and Antiviral Properties:** The pyrimidine core is central to several antiviral nucleoside analogs. Non-nucleoside pyrimidine derivatives have also been reported to possess antiviral and antimicrobial activity.
- **Anti-inflammatory and Immunomodulatory Effects:** Certain pyrimidine derivatives have demonstrated the ability to modulate inflammatory responses.[\[6\]](#)

Given the absence of direct studies on **4,6-Dihydroxy-5-methoxypyrimidine**, it is not possible to definitively link it to any specific signaling pathways. However, based on the activities of related pyrimidine derivatives, it could be hypothesized that its derivatives might interact with pathways involved in nucleic acid metabolism, cell cycle regulation, or inflammatory signaling. Further research is required to explore these possibilities.



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Caption: Potential biological activities of derivatives of **4,6-Dihydroxy-5-methoxypyrimidine**.

## Conclusion

**4,6-Dihydroxy-5-methoxypyrimidine** is a chemical compound with well-defined physical properties and established utility as a synthetic intermediate. Its chemical reactivity, particularly the tautomerism and the ability to convert the hydroxyl groups into other functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems. While its own biological activity remains largely unexplored, its structural features suggest that it is a promising scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a summary of the currently available technical information on **4,6-Dihydroxy-5-methoxypyrimidine**, highlighting the need for further research to fully elucidate its synthetic protocols, spectral characteristics, and biological potential.

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